molecular formula C22H23NO5 B340281 Pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B340281
M. Wt: 381.4 g/mol
InChI Key: YZDSUUBISWQRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 2-(4-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid with pentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The mixture is refluxed to facilitate the esterification process, and the product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products

    Hydrolysis: 2-(4-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid and pentanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects depends on its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • Methyl 2-(4-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • Butyl 2-(4-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

Pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific ester group, which can influence its physical and chemical properties. The pentyl group can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its similar counterparts.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

pentyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H23NO5/c1-3-5-6-13-28-22(26)15-7-12-18-19(14-15)21(25)23(20(18)24)16-8-10-17(11-9-16)27-4-2/h7-12,14H,3-6,13H2,1-2H3

InChI Key

YZDSUUBISWQRMQ-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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